N-(4-Biphenylyl)-2-naphthylamine
Description
The exact mass of the compound n-(2-Naphthyl)biphenyl-4-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39905. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-phenylphenyl)naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-2-6-17(7-3-1)19-10-13-21(14-11-19)23-22-15-12-18-8-4-5-9-20(18)16-22/h1-16,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMBNTOZUIMCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284942 | |
| Record name | n-(2-naphthyl)biphenyl-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-92-1 | |
| Record name | NSC39905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(2-naphthyl)biphenyl-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Biphenylyl)-2-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 4 Biphenylyl 2 Naphthylamine and Key Precursors
Synthesis of 2-Naphthylamine (B18577) Precursor
The industrial and laboratory-scale synthesis of 2-naphthylamine has historically relied on several key reactions, including the Bucherer reaction and variations thereof.
A common laboratory method for synthesizing 2-naphthylamine is the Bucherer reaction, which involves the conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and a bisulfite. wikipedia.org This reversible reaction is a cornerstone of aromatic amine synthesis. wikipedia.orgyoutube.com
One specific protocol involves heating 2-naphthol (B1666908) with ammonium (B1175870) zinc chloride at 200-210 °C. wikipedia.orgatamanchemicals.com An alternative approach utilizes an autoclave where 2-naphthol is heated with ammonium sulfite (B76179) and ammonia at 150°C, resulting in yields of 85-95%. prepchem.com The reaction proceeds through the formation of a keto-form of the naphthol, which then reacts with ammonia. chempedia.infochempedia.info The product, 2-naphthylamine, is a colorless solid that tends to adopt a reddish hue upon air exposure due to oxidation. wikipedia.org
Table 1: Laboratory Synthesis of 2-Naphthylamine from 2-Naphthol
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Naphthol, Ammonium Zinc Chloride | 200-210 °C | Not specified | wikipedia.orgatamanchemicals.com |
This table summarizes key laboratory methods for the synthesis of 2-naphthylamine from 2-naphthol.
A multi-step pathway to 2-naphthylamine commences with 2-naphthylethanone. google.comgoogle.com This process involves the following key transformations:
Oxime Formation: 2-Naphthylethanone is reacted with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in an ethanol-water mixture. This reaction, typically heated at 50-70°C, produces 2-naphthylethanone oxime in near-quantitative yields. google.comgoogle.com
Beckmann Rearrangement: The synthesized oxime undergoes a Beckmann rearrangement in the presence of an acid catalyst, such as polyphosphoric acid, to yield N-(2-naphthyl)acetamide. google.comwikipedia.orgnih.gov This rearrangement is a classic method for converting oximes to amides. masterorganicchemistry.comorganic-chemistry.orgcsbsju.edu The reaction is typically performed at elevated temperatures (40-70°C). google.comgoogle.com
Deacetylation: The final step involves the hydrolysis of the acetyl group from N-(2-naphthyl)acetamide to afford 2-naphthylamine. This is usually achieved by heating in an acidic solution, followed by neutralization to precipitate the free amine. google.comgoogle.com
This method is noted for its operational simplicity and high yields, making it suitable for laboratory settings. google.comgoogle.com
Table 2: Multistep Synthesis of 2-Naphthylamine
| Step | Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 2-Naphthylethanone | Hydroxylamine hydrochloride, Sodium acetate | 2-Naphthylethanone oxime | ~99% | google.comgoogle.com |
| 2 | 2-Naphthylethanone oxime | Polyphosphoric acid | N-(2-Naphthyl)acetamide | ~100% | google.comgoogle.com |
This table outlines the key steps, reagents, and yields for the multistep synthesis of 2-naphthylamine from 2-naphthylethanone.
Another established route to 2-naphthylamine involves the amination of sodium 2-naphthalene sulfonate. In a typical procedure, anhydrous sodium 2-naphthalene sulfonate is heated with sodium amide in liquid ammonia within an autoclave at 120°C. prepchem.com This high-pressure, high-temperature reaction results in the substitution of the sulfonate group with an amino group, yielding 2-naphthylamine with a reported yield of 85.7% after purification. prepchem.com
While traditional methods for 2-naphthylamine synthesis are well-established, they often require harsh conditions such as high temperatures and pressures. wikipedia.orgprepchem.comprepchem.com Modern advancements focus on improving efficiency and utilizing milder reaction conditions. For instance, the Beckmann rearrangement, a key step in the synthesis from 2-naphthylethanone oxime, has been the subject of extensive research to find more effective and environmentally benign catalysts. wikipedia.orgnih.gov Similarly, while the Bucherer reaction is reversible and widely used, its industrial application can be energy-intensive. wikipedia.org The multistep synthesis from 2-naphthylethanone offers a high-yielding alternative that is particularly amenable to laboratory-scale preparation due to its simple procedures and ease of purification. google.comgoogle.com
Direct Synthesis of N-(4-Biphenylyl)-2-naphthylamine
The direct synthesis of this compound typically involves the formation of a carbon-nitrogen bond between the 2-naphthylamine core and a biphenyl (B1667301) group. Modern cross-coupling reactions are particularly well-suited for this transformation.
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. libretexts.orgorgsyn.org While traditionally used for C-C bond formation, variations of this reaction can be adapted for the synthesis of N-arylated compounds. researchgate.netnih.govnih.gov
The synthesis of this compound can be envisioned through a Suzuki-Miyaura type reaction. This would likely involve the coupling of a 2-naphthylamine derivative with a 4-biphenylboronic acid or a related organoboron compound. The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com
For the synthesis of N-arylnaphthylamines, protecting the amine group of the 2-naphthylamine may be necessary to prevent catalyst poisoning and undesired side reactions. uliege.be The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity in Suzuki-Miyaura couplings. uliege.begoogle.comresearchgate.net
Optimization of Reaction Conditions and Catalyst Systems
The Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds, crucial for synthesizing arylamines. numberanalytics.com This reaction typically involves the cross-coupling of an aryl halide or pseudohalide with an amine, facilitated by a palladium or copper catalyst. numberanalytics.com The efficiency and selectivity of this reaction are profoundly influenced by the choice of catalyst and ligand. numberanalytics.com
Researchers have developed bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and BrettPhos, which significantly enhance the catalytic activity of palladium. numberanalytics.comnih.gov These ligands facilitate the critical steps of oxidative addition and reductive elimination in the catalytic cycle. numberanalytics.com The development of palladium precatalysts, which are stable in air and moisture, has further streamlined the process by generating the active Pd(0) species in situ without the need for external additives. sigmaaldrich.com Second-generation precatalysts have shown improved reactivity with weaker bases, often allowing for lower reaction temperatures. sigmaaldrich.com
The optimization of reaction conditions extends beyond the catalyst system. Variables such as the solvent, base, and reaction temperature are meticulously adjusted to maximize yield and reaction rate. numberanalytics.com For instance, the use of microwave irradiation has been shown to accelerate reaction times and improve yields in certain cases. researchgate.net A study on the synthesis of diarylamines and triarylamines via Buchwald-Hartwig coupling highlighted a waste-minimizing strategy using a heterogeneous Pd/C catalyst. rsc.org This approach employed an azeotropic mixture of cyclopentyl methyl ether (CPME), derived from petrochemical waste, and water, which effectively solubilizes the base and inorganic byproducts. rsc.org
Table 1: Key Parameters in Buchwald-Hartwig Amination Optimization
| Parameter | Role in Optimization | Examples of Optimized Components |
| Catalyst | Facilitates the C-N bond formation. numberanalytics.com | Palladium complexes, Copper complexes numberanalytics.com |
| Ligand | Enhances catalyst activity and stability. numberanalytics.com | XPhos, BrettPhos, RuPhos numberanalytics.comnih.gov |
| Precatalyst | Generates the active catalytic species in situ. sigmaaldrich.com | Buchwald Gen 1, Gen 2, etc. sigmaaldrich.com |
| Base | Activates the amine for reaction. numberanalytics.com | LHMDS, Carbonates nih.gov |
| Solvent | Provides the reaction medium. numberanalytics.com | DMF, THF, CPME/Water mixture numberanalytics.comrsc.org |
| Temperature | Influences reaction rate and selectivity. numberanalytics.com | Elevated temperatures, Microwave irradiation numberanalytics.comresearchgate.net |
Green Chemistry and Sustainable Synthetic Protocols for N-Arylnaphthylamines
The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. nih.gov This involves using resources efficiently, reducing waste, and avoiding toxic reagents. su.se For the synthesis of N-arylnaphthylamines, this translates to developing metal-free reaction systems, utilizing renewable resources, and employing energy-efficient processes. nih.govsu.se
One sustainable approach involves the use of diaryliodonium salts as an alternative to metal catalysts. su.se These reagents are derived from common starting materials, are considered to have low toxicity, and allow for the preparation of diaryl and triaryl amines with minimal waste. su.se This method is energy-efficient and uses a streamlined reaction setup, making it a competitive alternative to traditional arylation methods. su.se
Another green strategy focuses on acceptorless dehydrogenative aromatization. nih.govresearchgate.net This method can produce diarylamines from readily available starting materials like anilines and cyclohexanones, or even nitrobenzenes and cyclohexanols, using a supported gold-palladium alloy nanoparticle catalyst. nih.gov This process is environmentally benign as it avoids the use of aryl halides and generates hydrogen as the only byproduct. nih.gov The catalyst in this system is heterogeneous and can be reused, further enhancing its sustainability. nih.gov
Furthermore, the development of flow chemistry protocols for reactions like the Buchwald-Hartwig coupling represents a significant step towards sustainability. rsc.org Flow setups, combined with in-line workup methodologies, can reduce waste and improve efficiency. rsc.org The use of greener solvents, such as the aforementioned CPME/water mixture, and the ability to recycle the catalyst and ligand contribute to a more circular and environmentally friendly process. rsc.orgresearchgate.net Microwave-assisted synthesis is another technique that aligns with green chemistry principles by offering rapid heating, reduced reaction times, and often improved yields with lower energy consumption. mdpi.com
Table 2: Comparison of Sustainable Synthetic Protocols for N-Arylnaphthylamines
| Synthetic Protocol | Key Features | Advantages |
| Metal-Free Cascade Reaction | Utilizes diaryliodonium salts. su.se | Energy-efficient, low toxicity, minimal waste. su.se |
| Acceptorless Dehydrogenative Aromatization | Employs a reusable Au-Pd/TiO₂ catalyst. nih.gov | Environmentally benign, uses readily available starting materials. nih.gov |
| Flow Chemistry (Buchwald-Hartwig) | Continuous processing with in-line workup. rsc.org | Reduced waste, high efficiency, potential for catalyst recycling. rsc.orgresearchgate.net |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. mdpi.com | Rapid reaction rates, shorter reaction times, energy efficient. mdpi.com |
Chemical Reactivity and Derivatization Studies of N 4 Biphenylyl 2 Naphthylamine
Fundamental Reaction Pathways
The reactivity of N-(4-Biphenylyl)-2-naphthylamine is governed by the electronic properties of its constituent aromatic rings and the nucleophilic secondary amine. These features allow for a variety of transformations, including oxidation, reduction, and electrophilic substitution.
Oxidation Reactions and Derived Products
The oxidation of diarylamines, including N-aryl-2-naphthylamines, can lead to a variety of products depending on the oxidant and reaction conditions. The nitrogen atom is susceptible to oxidation, which can initiate a cascade of further reactions. The oxidation of the closely related N-phenyl-2-naphthylamine may yield 7-phenyl-7H-dibenzo[c,g]carbazole. nih.gov
Commonly, the initial step involves the formation of a nitrogen-centered radical cation, which can then dimerize or react further. With strong oxidants like permanganate (B83412) or peroxides, the reaction can proceed to form stable diarylnitroxide radicals. nih.govacs.org These paramagnetic species are of interest in materials science. Further oxidation can lead to more complex, diamagnetic products. Studies on annelated diarylamines have shown that oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can yield intricate spirocyclic structures and diiminoketones through C-O bond-forming reactions, including pathways resembling Baeyer-Villiger oxidations. acs.orgacs.org
Table 1: Potential Products from the Oxidation of this compound
| Oxidant/Condition | Potential Product Class | Specific Example Product(s) |
|---|---|---|
| Mild Oxidants | Radical Cations / Dimers | N,N'-bis(4-biphenylyl)-[2,2'-binaphthalene]-diamine |
| Strong Oxidants (e.g., KMnO₄, m-CPBA) | Nitroxide Radicals | N-(4-biphenylyl)-N-oxyl-2-naphthylamine radical |
| Vigorous Oxidation | Carbazole Derivatives | 7-(4-Biphenylyl)-7H-dibenzo[c,g]carbazole |
Reduction Reactions and Derived Products
The reduction of this compound primarily targets the aromatic systems, as the secondary amine is already in a reduced state. Catalytic hydrogenation is a common method for the reduction of aromatic rings. youtube.com The specific products obtained depend on the catalyst, pressure, and temperature used.
Under relatively mild conditions using catalysts like palladium on carbon (Pd/C), the naphthalene (B1677914) ring, being more electron-rich and susceptible to hydrogenation than the biphenyl (B1667301) system, is preferentially reduced. This would likely lead to the formation of N-(4-biphenylyl)-5,6,7,8-tetrahydro-2-naphthylamine. Under more forcing conditions, such as using rhodium or ruthenium catalysts at high pressure, both the naphthalene and biphenyl rings can be fully saturated. This exhaustive reduction would yield N-(4-cyclohexylcyclohexyl)decahydro-2-naphthylamine.
Table 2: Potential Products from the Reduction of this compound
| Reduction Method | Target Moiety | Potential Product(s) |
|---|---|---|
| Catalytic Hydrogenation (e.g., H₂, Pd/C, moderate conditions) | Naphthalene Ring | N-(4-Biphenylyl)-5,6,7,8-tetrahydro-2-naphthylamine |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on this compound can occur on either the naphthyl or the biphenyl ring system. The outcome is dictated by the directing effects of the substituents on each ring. solubilityofthings.com
The secondary amine group (-NH-) is a powerful activating, ortho-, para-directing group. It strongly activates the naphthalene ring towards electrophilic attack. In naphthalene systems, the C1 position is the most kinetically favored site for substitution. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation are expected to occur predominantly at the C1 position of the naphthyl moiety. Research on the direct C-H amination of N-aryl-2-naphthylamines using azodicarboxylates, catalyzed by chiral phosphoric acids, has shown that functionalization occurs selectively at the C1 position to form atroposelective naphthalene-1,2-diamines. nih.gov
The biphenyl ring is also activated towards electrophilic substitution by the attached phenyl group, which is an ortho-, para-director. youtube.com However, the activation provided by the secondary amine on the naphthyl ring is significantly stronger. Consequently, electrophilic substitution will overwhelmingly favor the C1 position of the 2-naphthylamine (B18577) core. Substitution on the biphenyl ring would require blocking the more reactive sites on the naphthalene ring first.
Advanced Derivatization Chemistry
Beyond fundamental reactions, advanced strategies allow for precise modification of the amine group, enabling the synthesis of a wide array of complex derivatives.
N-Alkylation and N-Arylation Strategies
The secondary amine of this compound serves as a key handle for derivatization through N-alkylation and N-arylation.
N-Alkylation: This is typically achieved via nucleophilic substitution, where the amine attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles like alkyl sulfonates. rsc.orgacsgcipr.orgyoutube.com The reaction is generally performed in the presence of a base to neutralize the hydrogen halide byproduct and prevent the formation of the unreactive ammonium (B1175870) salt. The choice of base and solvent is critical to avoid side reactions. rsc.org Heterogeneous catalysts, such as mixed oxides, have also been employed for the N-alkylation of amines with alkyl halides at room temperature. researchgate.net
N-Arylation: Creating a triarylamine from this compound requires forming a new carbon-nitrogen bond with an aryl group. Two prominent transition-metal-catalyzed cross-coupling reactions are widely used for this purpose:
Ullmann Condensation (Goldberg Reaction): This classical method involves the reaction of the amine with an aryl halide in the presence of a copper catalyst, often at high temperatures. wikipedia.orgmdpi.com Modern protocols use soluble copper catalysts with ligands like phenanthroline, which allow for milder reaction conditions. wikipedia.org
Buchwald-Hartwig Amination: A more contemporary and versatile method, this palladium-catalyzed cross-coupling reaction joins amines with aryl halides or triflates under relatively mild conditions. wikipedia.orgorganic-chemistry.org The reaction employs a palladium precursor and a specialized phosphine (B1218219) ligand, and its high functional group tolerance has made it a staple in modern organic synthesis for constructing C-N bonds. wikipedia.orglibretexts.org
Electrochemical Dehydrogenative Homocoupling Reactions of N-Arylnaphthylamines
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, avoiding the need for stoichiometric oxidants. Anodic dehydrogenative C-C homocoupling has been successfully applied to N-arylnaphthylamines to synthesize axially chiral 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives.
In this process, an undivided cell with platinum electrodes is used, with the N-arylnaphthylamine substrate dissolved in a highly fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which acts as a non-nucleophilic solvent with a large potential window. When a constant current is applied, the N-arylnaphthylamine undergoes oxidation at the anode, leading to the formation of a radical cation. Two of these intermediates then couple at their respective C1 positions on the naphthalene rings, followed by rearomatization through the loss of two protons and two electrons, to yield the C-C coupled dimer. The only byproduct of this clean transformation is hydrogen gas, which evolves at the cathode.
Specifically, the electrochemical homocoupling of N-(1,1′-biphenyl)-4-yl-2-naphthylamine has been investigated. The reaction yielded the corresponding homocoupling product, N,N'-bis([1,1'-biphenyl]-4-yl)-[1,1'-binaphthalene]-2,2'-diamine, albeit in moderate yield, which was attributed to the poor solubility of the starting material in the HFIP solvent.
Table 3: Summary of Electrochemical Homocoupling of N-Arylnaphthylamines
| Parameter | Details |
|---|---|
| Reaction Type | Anodic Dehydrogenative Homocoupling |
| Substrate | N-(1,1′-Biphenyl)-4-yl-2-naphthylamine |
| Product | N,N'-bis([1,1'-biphenyl]-4-yl)-[1,1'-binaphthalene]-2,2'-diamine |
| Key Reagents | Electrolyte (e.g., nBu₄NPF₆), Solvent (HFIP) |
| Equipment | Undivided electrochemical cell, Platinum electrodes |
| Mechanism | Anodic oxidation to radical cation, C-C bond formation, rearomatization |
| Byproduct | Hydrogen (H₂) |
Formation of Schiff Bases from Naphthylamine Derivatives
The primary amine group in N-aryl-2-naphthylamine derivatives, such as this compound, serves as a versatile functional handle for derivatization. One of the most fundamental reactions involving this amine is the condensation with carbonyl compounds, specifically aldehydes and ketones, to form Schiff bases (or imines). This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N).
The synthesis of Schiff bases from 2-naphthylamine derivatives is typically achieved by refluxing the amine with a substituted aldehyde in a suitable solvent, often in the presence of an acid catalyst to facilitate the dehydration step. xiahepublishing.com For instance, reacting β-naphthylamine with various aryl aldehydes in ethanol (B145695) with a catalytic amount of concentrated sulfuric acid yields the corresponding N-(arylmethylidene)naphthalen-2-amines. xiahepublishing.com This established methodology can be applied to this compound, where the electronic and steric properties of the biphenyl moiety may influence the reaction kinetics but not the fundamental outcome. The general reaction scheme involves the reflux of equimolar amounts of the naphthylamine derivative and an appropriate aldehyde for several hours. xiahepublishing.com
The formation of the Schiff base is confirmed through spectroscopic methods. A key indicator in Fourier-transform infrared (FTIR) spectroscopy is the appearance of a characteristic absorption band for the imine (C=N) group, typically observed in the region of 1625–1600 cm⁻¹. xiahepublishing.com
Below is a table illustrating potential Schiff base derivatives synthesized from this compound and various aromatic aldehydes, based on established synthetic protocols for related naphthylamines. xiahepublishing.com
Table 1: Representative Schiff Bases Derived from this compound
| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Product (Schiff Base) | Typical Reaction Conditions |
| This compound | Benzaldehyde | N-([1,1'-biphenyl]-4-yl)-N-(phenylmethylidene)naphthalen-2-amine | Ethanol, cat. H₂SO₄, Reflux 6-8 h xiahepublishing.com |
| This compound | 4-Chlorobenzaldehyde | N-([1,1'-biphenyl]-4-yl)-N-(4-chlorobenzylidene)naphthalen-2-amine | Ethanol, cat. H₂SO₄, Reflux 6-8 h xiahepublishing.com |
| This compound | 4-Methoxybenzaldehyde | N-([1,1'-biphenyl]-4-yl)-N-(4-methoxybenzylidene)naphthalen-2-amine | Ethanol, cat. H₂SO₄, Reflux 6-8 h xiahepublishing.com |
| This compound | 4-Nitrobenzaldehyde | N-([1,1'-biphenyl]-4-yl)-N-(4-nitrobenzylidene)naphthalen-2-amine | Ethanol, cat. H₂SO₄, Reflux 6-8 h xiahepublishing.com |
This table is illustrative and based on analogous reactions.
Synthesis of Naphthylamine Analogs with Heterocyclic Moieties (e.g., Azetidinone, Thiazolidinone)
The Schiff bases derived from this compound are valuable intermediates for the synthesis of various heterocyclic compounds. The imine functionality provides a reactive site for cyclization reactions, leading to the formation of four-membered azetidinone rings and five-membered thiazolidinone rings, which are significant pharmacophores in medicinal chemistry. nih.gov
Azetidinone Analogs
Azetidin-2-ones, commonly known as β-lactam rings, can be synthesized from Schiff bases via the Staudinger cycloaddition reaction. mdpi.comderpharmachemica.com This reaction involves the treatment of an imine with a ketene (B1206846). A common and practical variant of this method is the reaction of the Schiff base with an acyl halide, such as chloroacetyl chloride, in the presence of a tertiary amine base like triethylamine (B128534) (TEA). xiahepublishing.comderpharmachemica.com The base facilitates the in-situ formation of a ketene from the acyl halide, which then undergoes a [2+2] cycloaddition with the C=N bond of the Schiff base to yield the four-membered azetidinone ring.
The synthesis typically involves dissolving the Schiff base and triethylamine in an anhydrous solvent like dioxane. The mixture is cooled, and chloroacetyl chloride is added dropwise with continuous stirring. After stirring for several hours at low temperature, the reaction mixture is refluxed to ensure completion of the cyclization. xiahepublishing.comresearchgate.net The resulting product is a 1,4-disubstituted-3-chloro-2-azetidinone. xiahepublishing.com
Table 2: Representative Azetidinone Analogs from this compound Derivatives
| Reactant (Schiff Base) | Reagents | Product (Azetidinone) | Typical Reaction Conditions |
| N-([1,1'-biphenyl]-4-yl)-N-(phenylmethylidene)naphthalen-2-amine | Chloroacetyl chloride, Triethylamine | 1-([1,1'-biphenyl]-4-yl-naphthalen-2-yl)-3-chloro-4-phenylazetidin-2-one | Dioxane, 0-5 °C then Reflux 5-6 h xiahepublishing.com |
| N-([1,1'-biphenyl]-4-yl)-N-(4-chlorobenzylidene)naphthalen-2-amine | Chloroacetyl chloride, Triethylamine | 1-([1,1'-biphenyl]-4-yl-naphthalen-2-yl)-3-chloro-4-(4-chlorophenyl)azetidin-2-one | Dioxane, 0-5 °C then Reflux 5-6 h xiahepublishing.com |
| N-([1,1'-biphenyl]-4-yl)-N-(4-methoxybenzylidene)naphthalen-2-amine | Chloroacetyl chloride, Triethylamine | 1-([1,1'-biphenyl]-4-yl-naphthalen-2-yl)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one | Dioxane, 0-5 °C then Reflux 5-6 h xiahepublishing.com |
| N-([1,1'-biphenyl]-4-yl)-N-(4-nitrobenzylidene)naphthalen-2-amine | Chloroacetyl chloride, Triethylamine | 1-([1,1'-biphenyl]-4-yl-naphthalen-2-yl)-3-chloro-4-(4-nitrophenyl)azetidin-2-one | Dioxane, 0-5 °C then Reflux 5-6 h xiahepublishing.com |
This table is illustrative and based on analogous reactions.
Thiazolidinone Analogs
Thiazolidin-4-ones are another important class of heterocyclic compounds that can be synthesized from Schiff bases. The synthesis involves a cyclocondensation reaction between the Schiff base and a thiol-containing carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). xiahepublishing.com
In this one-pot reaction, a mixture of the Schiff base and thioglycolic acid is refluxed, often in a solvent like dioxane or sometimes neat, for an extended period. xiahepublishing.comrsc.org The reaction proceeds via the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by an intramolecular cyclization with the elimination of a water molecule to form the five-membered thiazolidinone ring. The resulting products are 2,3-disubstituted thiazolidin-4-ones.
Table 3: Representative Thiazolidinone Analogs from this compound Derivatives
| Reactant (Schiff Base) | Reagent | Product (Thiazolidinone) | Typical Reaction Conditions |
| N-([1,1'-biphenyl]-4-yl)-N-(phenylmethylidene)naphthalen-2-amine | Thioglycolic acid | 3-([1,1'-biphenyl]-4-yl-naphthalen-2-yl)-2-phenylthiazolidin-4-one | Reflux ~12 h at 120-125 °C xiahepublishing.com |
| N-([1,1'-biphenyl]-4-yl)-N-(4-chlorobenzylidene)naphthalen-2-amine | Thioglycolic acid | 3-([1,1'-biphenyl]-4-yl-naphthalen-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one | Reflux ~12 h at 120-125 °C xiahepublishing.com |
| N-([1,1'-biphenyl]-4-yl)-N-(4-methoxybenzylidene)naphthalen-2-amine | Thioglycolic acid | 3-([1,1'-biphenyl]-4-yl-naphthalen-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one | Reflux ~12 h at 120-125 °C xiahepublishing.com |
| N-([1,1'-biphenyl]-4-yl)-N-(4-nitrobenzylidene)naphthalen-2-amine | Thioglycolic acid | 3-([1,1'-biphenyl]-4-yl-naphthalen-2-yl)-2-(4-nitrophenyl)thiazolidin-4-one | Reflux ~12 h at 120-125 °C xiahepublishing.com |
This table is illustrative and based on analogous reactions.
Spectroscopic and Advanced Characterization in Fundamental Chemical Research
Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of N-(4-Biphenylyl)-2-naphthylamine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity and spatial arrangement of atoms within these complex structures. researchgate.net
In the ¹H NMR spectrum of a related compound, N-Phenyl-1-naphthylamine, chemical shifts are observed in the aromatic region, typically between 6.8 and 8.0 ppm. chemicalbook.com For this compound derivatives, the proton signals of the biphenyl (B1667301) and naphthyl moieties would exhibit characteristic splitting patterns and chemical shifts influenced by the electronic environment of the neighboring substituents. For instance, the protons on the biphenyl ring will show distinct signals from those on the naphthyl ring, and their coupling patterns can help to assign their relative positions.
¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. In derivatives of this compound, the carbon signals for the biphenyl and naphthyl rings would appear in the aromatic region of the spectrum. The specific chemical shifts can be influenced by the nature and position of substituents, offering valuable structural information. nih.gov
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning proton and carbon signals, especially in complex derivatives. researchgate.netrsc.org COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity of protons within the biphenyl and naphthyl ring systems. HSQC and HMBC experiments correlate proton signals with their directly attached (one-bond) and more distant (multiple-bond) carbon atoms, respectively, which is instrumental in piecing together the complete molecular framework. researchgate.netrsc.org For example, an HMBC correlation between the N-H proton and carbons in both the biphenyl and naphthyl rings would definitively confirm the N-arylation site.
The study of N-aryl-2-naphthylamine derivatives often involves analyzing the effects of different substituents on the NMR spectra. nih.govmdpi.com Electron-donating or electron-withdrawing groups on either the biphenyl or naphthyl rings can cause predictable upfield or downfield shifts in the ¹H and ¹³C NMR spectra, providing insights into the electronic properties of the molecule. In some cases, hindered rotation around the C-N bond can lead to the observation of distinct NMR signals for different conformers, a phenomenon that can be studied using variable temperature NMR experiments. nih.gov
Table 1: Representative ¹H NMR Data for a Related N-Aryl-Naphthylamine Derivative
| Proton Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 8.0 |
| N-H Proton | 5.84 |
Data based on N-Phenyl-1-naphthylamine. chemicalbook.com
Table 2: Representative ¹³C NMR Data for a Naphthylamine Derivative
| Carbon Type | Chemical Shift Range (ppm) |
| Aromatic Carbons | 110 - 150 |
| Carbonyl Carbons (if present) | >160 |
Data based on generic naphthylamine derivatives. nih.gov
Infrared Spectroscopy for Functional Group Analysis in Novel Compounds
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. upi.edu In the context of this compound and its novel derivatives, FTIR (Fourier Transform Infrared) spectroscopy is used to confirm the presence of key structural motifs. researchgate.netresearchgate.net
The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the secondary amine is a prominent feature, typically appearing as a medium, sharp band in the region of 3300-3500 cm⁻¹. instanano.com The precise position of this band can be influenced by hydrogen bonding.
The aromatic C-H stretching vibrations from both the biphenyl and naphthyl rings are expected in the 3000-3100 cm⁻¹ region. instanano.com The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1450-1600 cm⁻¹ range. thermofisher.com The C-N stretching vibration of the aryl amine typically appears in the 1250-1360 cm⁻¹ region.
Furthermore, the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. researchgate.net For instance, the specific pattern of bands in this region can help distinguish between different isomers of substituted derivatives.
When new derivatives of this compound are synthesized, FTIR is used to verify the incorporation of new functional groups. For example, the introduction of a nitro group would result in strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Similarly, a carbonyl group in a derivative would show a strong absorption band in the 1650-1750 cm⁻¹ region.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak, Sharp |
| C-N Stretch (Aryl Amine) | 1250 - 1360 | Medium |
| Aromatic C-H Bend (Out-of-plane) | 690 - 900 | Strong |
Data compiled from general FTIR correlation tables. instanano.comthermofisher.com
Ultraviolet-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure Studies
Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are essential techniques for probing the electronic structure and photophysical properties of this compound and its derivatives. These methods provide insights into the electronic transitions within the molecule and how they are affected by structural modifications.
The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the extended conjugated system of the biphenyl and naphthyl rings. The position and intensity of these absorption maxima (λ_max) are sensitive to the electronic nature of substituents on the aromatic rings. For example, the introduction of electron-donating groups may cause a red shift (bathochromic shift) in the absorption spectrum, while electron-withdrawing groups may lead to a blue shift (hypsochromic shift).
Fluorescence spectroscopy provides further information about the excited state properties of these molecules. Many aromatic amines, including derivatives of naphthylamine and biphenylamine, are known to be fluorescent. osha.govnih.gov The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission maximum (λ_em) and fluorescence quantum yield (Φ_F). rsc.org
The fluorescence properties of this compound derivatives can be tuned by altering the substitution pattern. For instance, the introduction of certain functional groups can enhance or quench the fluorescence intensity. The Stokes shift, which is the difference in energy between the absorption and emission maxima, can provide information about the change in molecular geometry upon excitation. In some cases, solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent, can be observed, indicating a change in the dipole moment of the molecule between the ground and excited states. rsc.org These studies are crucial for understanding the potential applications of these compounds in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govresearchgate.net
Table 4: Representative Photophysical Data for Related Aromatic Amines
| Compound Type | Absorption λ_max (nm) | Emission λ_em (nm) | Solvent Dependence |
| N-phenyl-2-naphthylamine | ~300 | Varies | Yes |
| Amino-biphenyls | Varies | Varies | Yes |
| Amino-naphthalimides | 420-460 | 429-575 | Strong for some isomers |
Mass Spectrometry for Mechanistic Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. libretexts.org
For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (295.39 g/mol ). cymitquimica.com The fragmentation of the molecular ion provides valuable clues about the structure of the molecule.
In the mass spectrum of this compound, characteristic fragmentation pathways are expected. One common fragmentation pathway for amines is the cleavage of the C-N bond. libretexts.org This could lead to the formation of a biphenyl radical cation and a 2-naphthylamine (B18577) radical, or vice versa. The relative abundance of these fragment ions can provide information about the relative stability of the resulting ions and radicals.
Another potential fragmentation pathway is the loss of a hydrogen atom from the molecular ion to form a stable [M-H]⁺ ion. Cleavage of the bond connecting the two phenyl rings in the biphenyl moiety could also occur, leading to fragments corresponding to phenyl and aminonaphthyl moieties. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions. nih.gov
The analysis of the fragmentation patterns of novel derivatives of this compound can help to confirm the presence and location of substituents. For example, a substituent on one of the aromatic rings will lead to a shift in the m/z value of the corresponding fragment ion. This information, combined with data from other spectroscopic techniques, is crucial for the complete structural characterization of new compounds.
Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Ion | m/z (approximate) | Description |
| [C₂₂H₁₇N]⁺ | 295 | Molecular Ion (M⁺) |
| [C₁₂H₉]⁺ | 153 | Biphenyl Cation |
| [C₁₀H₈N]⁺ | 142 | Naphthylamine Cation |
| [C₆H₅]⁺ | 77 | Phenyl Cation |
Based on the general principles of mass spectrometry fragmentation. libretexts.orglibretexts.orgmiamioh.edu
X-ray Crystallography for Solid-State Molecular Structure Determination of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides precise information about bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.
In a study of a related N-(diphenylphosphino)-naphthylamine derivative, X-ray crystallography revealed that the naphthyl skeleton is nearly planar. researchgate.net Similar analyses of this compound derivatives would provide invaluable data on how different substituents influence the molecular geometry and packing in the solid state. rsc.org This information is critical for understanding structure-property relationships and for the rational design of new materials with specific solid-state properties.
Table 6: Representative Crystallographic Data for an Aminophosphine Naphthylamine Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.018(1) |
| b (Å) | 9.873(1) |
| c (Å) | 12.352(1) |
| α (°) | 83.33(1) |
| β (°) | 82.59(1) |
| γ (°) | 71.30(1) |
Data for (1-NHC₁₀H₇)P(Se)Ph₂. researchgate.net
Analytical Methodologies for Chemical Research Applications
Chromatographic Techniques for Separation and Detection in Research Matrices
Chromatography is a fundamental technique for the separation and analysis of chemical compounds. For a large, non-polar molecule like N-(4-Biphenylyl)-2-naphthylamine, both gas and liquid chromatography offer viable analytical pathways, each with specific considerations for method development.
Gas Chromatography (GC) Method Development
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. While specific, validated GC methods for this compound are not extensively detailed in the public literature, methodology can be effectively extrapolated from the analysis of structurally similar compounds, such as N-Phenyl-2-naphthylamine (P2NA). nih.govnih.gov
The development of a robust GC method involves several key steps. researchgate.net Initially, the analyte must be sufficiently volatile and thermally stable to be analyzed by GC. researchgate.net Given the high molecular weight of this compound (295.39 g/mol ), a high-temperature column and injection port are necessary. cymitquimica.com A study on P2NA utilized an injector temperature of 300°C and a temperature program reaching 320°C, which would likely be a suitable starting point. nih.gov
Separation is typically performed on a low-polarity capillary column, such as a DB-5MS, which consists of a phenyl-arylene polymer. nih.gov The temperature program is optimized to ensure adequate separation from matrix components and impurities, balancing resolution with analysis time. nih.gov For trace analysis, a splitless injection mode is often employed to maximize the amount of analyte reaching the column. nih.gov
A critical aspect of quantitative method development is the use of an internal standard to correct for variations in injection volume and matrix effects. nih.gov For P2NA analysis, an isotope-labeled internal standard (P2NA-d5) was shown to significantly enhance the precision, accuracy, and robustness of the method. nih.gov A similar approach using a deuterated or ¹³C-labeled version of this compound would be ideal for quantitative studies.
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph 7890A |
| Injection | 1 µL, Splitless |
| Injector Temperature | 300°C |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Oven Program | 70°C (3 min), ramp 10°C/min to 120°C (1 min), ramp 40°C/min to 280°C (0.5 min), ramp 40°C/min to 320°C (3 min) |
Liquid Chromatography (LC) Method Development
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a primary technique for the analysis of this compound, frequently used to determine its purity. cymitquimica.comavantorsciences.com The compound's large, non-polar, and aromatic structure makes it well-suited for reversed-phase HPLC.
Method development for LC begins with the selection of an appropriate column and mobile phase. A C18 stationary phase is the standard choice for non-polar analytes. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Due to the high hydrophobicity of this compound, a high percentage of organic solvent is required for elution. A gradient elution, starting with a lower concentration of organic solvent and increasing over time, is often used to ensure good separation of the main analyte from any more polar impurities, followed by efficient elution of the compound itself.
Detection is straightforward due to the compound's extensive system of conjugated double bonds. The biphenyl (B1667301) and naphthyl groups are strong chromophores, making the compound easily detectable by a UV-Vis detector at wavelengths typically between 254 nm and 366 nm. nih.gov For more selective and sensitive detection, a fluorescence detector can be employed, as aromatic amines often exhibit native fluorescence. osha.gov
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient (e.g., 70% B to 100% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis (e.g., 254 nm) or Fluorescence |
Mass Spectrometry Coupling (GC-MS, LC-MS) for Advanced Structural and Trace Analysis
Coupling chromatography with mass spectrometry provides a powerful tool for both the identification of unknown compounds and the ultra-sensitive quantification of target analytes.
For GC-MS analysis of this compound, electron ionization (EI) would produce a characteristic fragmentation pattern, providing structural confirmation. The molecular ion (M+) peak would be expected at m/z 295, with fragment ions corresponding to the loss of phenyl, biphenyl, or naphthyl moieties. For trace analysis, coupling with a tandem mass spectrometer (GC-MS/MS) offers superior sensitivity and selectivity. nih.govnih.gov In a study on P2NA, a GC-MS/MS system was used for ultra-sensitive quantification in complex biological matrices. nih.gov The instrument operates by selecting the molecular ion of the analyte in the first quadrupole, fragmenting it in a collision cell, and then monitoring a specific product ion in the third quadrupole. This multiple reaction monitoring (MRM) approach drastically reduces background noise and enhances detection limits. nih.gov
Development of Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification technique used to improve a compound's analytical properties. research-solution.com For GC analysis, derivatization can increase the volatility and thermal stability of an analyte or introduce a specific chemical group to enhance detector response. researchgate.net
The this compound molecule contains a secondary amine (-NH-) group, which is a target for derivatization. researchgate.net This active hydrogen can make the compound susceptible to peak tailing on some GC columns due to adsorption. mdpi.com Converting the amine to a less polar derivative can mitigate this issue and improve chromatographic peak shape. nih.gov
Common derivatization strategies for secondary amines include:
Acylation: Reaction with a fluorinated anhydride (B1165640), such as heptafluorobutyric acid anhydride (HFAA) or trifluoroacetic anhydride (TFAA), replaces the active hydrogen with an acyl group. gcms.czosha.gov This not only improves volatility but also introduces multiple fluorine atoms, making the derivative highly responsive to an electron capture detector (ECD), which can provide femtogram-level detection limits. osha.gov
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the amine hydrogen with a silyl (B83357) group (e.g., -Si(CH₃)₃). gcms.cz This process is widely used to increase volatility and improve chromatographic properties. researchgate.net
The choice of derivatization reagent depends on the analytical goal, such as improving peak shape for FID detection or enabling ultra-trace analysis with an ECD. gcms.cz The reaction conditions, including solvent, temperature, and time, must be optimized to ensure a complete and clean reaction, yielding over 95% of the desired derivative without causing structural rearrangements. research-solution.com
Environmental Transformation Pathways: Chemical Aspects
Photodegradation Mechanisms and Products
Photodegradation is a significant abiotic process that can lead to the transformation of organic compounds in the environment through the action of sunlight. For N-(4-Biphenylyl)-2-naphthylamine, which contains chromophores from its biphenyl (B1667301) and naphthylamine moieties, direct and indirect photolysis are potential degradation pathways.
While specific experimental studies on the photodegradation of this compound are limited, the behavior of related compounds provides insights into its likely photochemical fate. Aromatic amines, in general, are susceptible to photooxidation by hydroxyl and peroxy radicals. researchgate.net The related compound, N-phenyl-1-naphthylamine, is expected to undergo direct photolysis, with measured photochemical degradation half-lives in water being very short, in the order of minutes. acs.org
N-phenyl-2-naphthylamine, which is structurally similar to the target compound, absorbs UV light at wavelengths greater than 290 nm, suggesting that direct photolysis in surface waters could be an important degradation mechanism. researchgate.net One potential oxidation product of N-phenyl-2-naphthylamine is 7-phenyl-7H-dibenzo[c,g]carbazole. researchgate.net The photodegradation of 1-naphthylamine (B1663977), a component of the target molecule, has been shown to produce intermediates such as lawsone and juglone (B1673114) when subjected to UV-enhanced advanced oxidation processes. researchgate.net
The photodegradation of polychlorinated biphenyls (PCBs) has been observed to follow pseudo-first-order kinetics, with half-lives ranging from 3.4 to 9.9 hours under simulated sunlight in the presence of a sensitizer. capes.gov.br This suggests that the biphenyl moiety of this compound could also be susceptible to photochemical transformation.
Table 1: Photodegradation Data for Related Aromatic Compounds
| Compound | Conditions | Half-life | Transformation Products | Reference |
|---|---|---|---|---|
| N-phenyl-1-naphthylamine | Water | 5.7 - 8.4 minutes | Not specified | acs.org |
| Polychlorinated Biphenyls (congeners 66, 101, 110, 118, 138) | Simulated sunlight with diethylamine | 3.4 - 9.9 hours | Not specified | capes.gov.br |
| 1-Naphthylamine | Fe²⁺/PMS/UV | - | Lawsone, Juglone | researchgate.net |
Biodegradation Pathways and Transformation Products
Biodegradation is a critical process in the environmental attenuation of organic pollutants. The complex structure of this compound, containing both a biphenyl and a naphthylamine group, suggests that its biodegradation is likely to proceed through pathways that metabolize these individual components.
Research on the biodegradation of the closely related compound, N-phenyl-2-naphthylamine (N-PNA), has shown that it can be degraded by various soil bacteria. A study identified phthalates as degradation products when N-PNA was incubated with several bacterial strains, including Rhizobium leguminosarum bv. viceae, Bradyrhizobium japonicum, Pseudomonas syringae pv. pisi, Clavibacter michiganensis sps. sepedonicus, and Azotobacter chroococcum. researchgate.netelpub.ruresearchgate.net Among these, Rhizobium and Azotobacter species demonstrated the highest degrading activity. researchgate.netelpub.ru
The biodegradation pathway of 1-naphthylamine, a key structural component, has been elucidated in Pseudomonas sp. strain JS3066. The initial step involves the glutamylation of 1-naphthylamine, a reaction catalyzed by a glutamine synthetase-like enzyme. The resulting γ-glutamylated 1-naphthylamine is then oxidized to 1,2-dihydroxynaphthalene, which subsequently enters the well-established naphthalene (B1677914) degradation pathway via catechol. nih.govelifesciences.orgbiorxiv.org This suggests a plausible initial step for the degradation of the naphthylamine moiety of this compound.
The biphenyl moiety can be degraded by various microorganisms, such as Pseudomonas sp. KM-04, which can utilize biphenyl as a sole carbon source. nih.gov The degradation of biphenyl typically proceeds through hydroxylation to form dihydroxybiphenyl, followed by ring cleavage.
In vivo studies in rats have shown that N-phenyl-2-naphthylamine can be metabolized to 2-naphthylamine (B18577) through dephenylation. nih.govnih.govuzh.ch This metabolic conversion is significant as 2-naphthylamine is a known carcinogen.
Table 2: Biodegradation of N-phenyl-2-naphthylamine and Related Compounds by Various Microorganisms
| Compound | Microorganism(s) | Transformation Products | Reference |
|---|---|---|---|
| N-phenyl-2-naphthylamine | Rhizobium leguminosarum bv. viceae, Bradyrhizobium japonicum, Pseudomonas syringae pv. pisi, Clavibacter michiganensis sps. sepedonicus, Azotobacter chroococcum | Phthalates | researchgate.netelpub.ruresearchgate.net |
| 1-Naphthylamine | Pseudomonas sp. strain JS3066 | γ-glutamylated 1-naphthylamine, 1,2-dihydroxynaphthalene, Catechol | nih.govelifesciences.orgbiorxiv.org |
| Biphenyl | Pseudomonas sp. KM-04 | Metabolic intermediates of biphenyl | nih.gov |
Chemical Fate Modeling in Abiotic Systems
Chemical fate models are valuable tools for predicting the environmental distribution and persistence of chemicals. These models integrate the physicochemical properties of a compound with environmental parameters to simulate its transport and transformation in various compartments such as air, water, and soil.
For aromatic amines, fate and exposure in sewage treatment plants (STPs) can be assessed using models like the C-STP(O) model, which considers processes like degradation, volatilization, and absorption. researchgate.netnih.gov Studies have shown that for many aromatic amines, biodegradation is the primary removal process in aerobic STPs. researchgate.netnih.gov
The environmental fate of persistent organic pollutants, including those with structures similar to this compound, has been simulated using various models. For instance, the fate of pesticide transformation products has been modeled at different scales using models like LEACHM and HYDRUS, which account for transport and transformation in soil. nih.gov Multimedia fate models, such as the BASL4 model, can simulate the distribution of chemicals in soil, vegetation, and soil-dwelling organisms by using the chemical's properties and concentrations in biosolids as inputs. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict specific environmental fate parameters. For example, QSAR models have been developed to predict the photodegradation kinetics of aromatic pollutants by correlating their chemical structure with properties like molar absorption coefficient and quantum yield. researchgate.net
Due to the lack of specific experimental data for this compound, its environmental fate in abiotic systems would likely be predicted by analogy to structurally similar compounds like other N-aryl-2-naphthylamines and biphenyl derivatives. Key input parameters for such models would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and estimated rate constants for abiotic degradation processes like photolysis and hydrolysis. Given that most amines are resistant to hydrolysis in aqueous solutions, this pathway is likely to be of minor importance for this compound. acs.org
Future Research Directions in N 4 Biphenylyl 2 Naphthylamine Chemistry
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of N-(4-Biphenylyl)-2-naphthylamine and related diarylamines traditionally relies on methods like the Buchwald-Hartwig amination. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.
Key areas for future investigation include:
Advanced Catalytic Systems: While palladium-based catalysts are effective for C-N cross-coupling reactions, future work could explore catalysts based on more abundant and less expensive metals like nickel or copper. nih.gov For instance, the use of Ni(II)/Mn(II) composite catalysts has shown promise in related biphenyl (B1667301) synthesis, enhancing reaction activity and selectivity while being easier to recover. patsnap.com The development of novel chiral ligands, such as helical chiral 2,2′-bipyridine N-monoxides, could also enable enantioselective syntheses where applicable. capes.gov.br
Electrochemical Synthesis: Transition-metal-free electrochemical methods represent a sustainable alternative for C-N bond formation. Recent studies have demonstrated the successful electrochemical homocoupling of related N-aryl-2-naphthylamines to produce dimeric products with high yields. mdpi.com Applying this strategy to the coupling of 2-naphthylamine (B18577) with a biphenyl-based precursor could offer a greener synthetic route. A moderate yield has been achieved for the coupling product of N-(1,1′-biphenyl)-4-yl-2-naphthylamine, suggesting this is a viable area for optimization. mdpi.com
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Investigating the synthesis of this compound under flow conditions could be a significant step towards efficient industrial production.
Table 1: Comparison of Potential Catalytic Systems for Diarylamine Synthesis
| Catalytic System | Potential Advantages | Potential Research Focus | Relevant Precedents |
|---|---|---|---|
| Palladium-based | High efficiency, broad substrate scope | Development of more active and stable phosphine (B1218219) ligands (e.g., X-Phos). nih.gov | Buchwald-Hartwig amination. nih.govresearchgate.net |
| Nickel/Manganese | Lower cost, improved selectivity | Optimization of catalyst composition and reaction conditions for amine coupling. | Synthesis of 2-cyano-4'-methylbiphenyl. patsnap.com |
| Copper-based | Low cost, good for certain substrates | Overcoming challenges like catalyst deactivation and ligand design. | Ullmann condensation. |
| Electrochemical | Transition-metal-free, sustainable | Improving current efficiency and managing substrate solubility issues. | Homocoupling of N-aryl-2-naphthylamines. mdpi.com |
Investigation of Advanced Reactivity and Polymerization Chemistry
The reactivity of the N-H bond and the aromatic rings in this compound provides opportunities for creating novel, functional molecules and polymers.
Future research in this area should target:
Derivatization and Functionalization: Exploring reactions beyond simple N-alkylation or N-arylation to introduce specific functional groups onto the biphenyl or naphthyl rings. This could lead to new molecules with tailored electronic or biological properties.
Polymerization Chemistry: The biphenyl and naphthylamine moieties are common building blocks in materials for organic electronics. Investigating the polymerization of this compound or its derivatives is a promising avenue. Acyclic diene metathesis (ADMET) polymerization has been successfully applied to other bio-based biphenyl monomers to create polymers with high thermal stability. rsc.org Similarly, free radical polymerization of monomers containing triphenylamine (B166846) units has yielded host materials for polymer light-emitting diodes (PLEDs). researchgate.net Studying the potential of this compound as a monomer could lead to new high-performance polymers for electronic applications.
Oxidative Coupling: As demonstrated by the electrochemical synthesis of dimeric structures, the oxidative coupling of this compound can lead to larger, conjugated systems. mdpi.com A deeper investigation into this reactivity, using both chemical and electrochemical methods, could yield novel dyes, molecular wires, or hole-transport materials.
Deeper Elucidation of Electronic Structure and Photophysical Phenomena
Understanding the relationship between the molecular structure of this compound and its electronic properties is crucial for its application in materials science.
Future research should focus on:
Comprehensive Photophysical Characterization: Detailed studies on the absorption, fluorescence, and phosphorescence properties, including quantum yields and lifetimes. This data is essential for evaluating its potential in applications like OLEDs. Related polymers containing triphenylamine units have shown suitable HOMO/LUMO energy levels for use as host materials in green phosphorescent PLEDs. researchgate.net
Computational Modeling: Employing advanced computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), to model the electronic structure, molecular orbitals (HOMO/LUMO), and excited states. This can provide insights into charge transport properties and predict the effects of structural modifications on photophysical behavior.
Solvatochromism and Environmental Effects: Investigating how the polarity of the surrounding medium affects the electronic spectra of the compound. This can reveal information about the nature of its excited states and its interactions with the environment.
Table 2: Key Photophysical Parameters for Investigation
| Parameter | Significance | Potential Application |
|---|---|---|
| Absorption/Emission Spectra | Determines the color and light-interacting properties. | Organic Dyes, OLEDs |
| Quantum Yield | Efficiency of light emission after absorption. | OLEDs, Fluorescent Probes |
| Excited State Lifetime | Duration of the excited state. | Phosphorescent Materials, Sensors |
| HOMO/LUMO Energy Levels | Governs charge injection and transport properties. | Organic Semiconductors, PLEDs researchgate.net |
| Triplet Energy | Crucial for use as a host in phosphorescent OLEDs. | Phosphorescent OLEDs researchgate.net |
Development of High-Precision Analytical Techniques for Complex Chemical Environments
The structural similarity of this compound to regulated carcinogens like 2-naphthylamine necessitates the development of sensitive and selective analytical methods for its detection. nih.gov
Future directions include:
Advanced Chromatographic Methods: Optimizing methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). who.int This will allow for unambiguous identification and quantification at trace levels in complex matrices such as industrial wastewater, soil, and biological samples. Existing methods for 2-naphthylamine can achieve detection limits at the parts-per-billion (ppb) level. epa.gov
Novel Sample Preparation Techniques: Developing more efficient extraction and clean-up procedures, such as solid-phase microextraction (SPME) or miniaturized liquid-liquid extraction, to minimize matrix interference and improve recovery from environmental samples.
Sensor Development: Exploring the design of chemical sensors or biosensors for the rapid, in-situ detection of this compound, which would be valuable for industrial process monitoring and environmental screening.
Mechanistic Studies of Environmental Transformation under Controlled Conditions
Understanding how this compound behaves and transforms in the environment is critical for assessing its potential impact. The related compound, N-phenyl-2-naphthylamine, is known to be metabolized to the carcinogen 2-naphthylamine in rats through dephenylation. nih.gov This raises concerns that this compound could potentially degrade into 2-naphthylamine and 4-aminobiphenyl, another known carcinogen.
Future research should systematically investigate:
Biotransformation Pathways: Using controlled laboratory studies with relevant microorganisms (e.g., from activated sludge or soil) to identify potential metabolic pathways. This includes investigating the possibility of C-N bond cleavage, hydroxylation of the aromatic rings, and subsequent conjugation reactions. Studies have shown that even plants may be capable of synthesizing related compounds from precursors like naphthalene (B1677914). researchgate.net
Abiotic Degradation: Studying the degradation of the compound under various abiotic conditions, such as hydrolysis, photolysis (degradation by light), and oxidation (e.g., by ozone or hydroxyl radicals). This will help to determine its persistence and the nature of its degradation products in different environmental compartments.
Adduct Formation: Investigating the potential for reactive metabolites to form adducts with biological macromolecules like DNA and proteins. Studies on N-phenyl-2-naphthylamine have used hemoglobin adducts as a quantitative measure of the carcinogenic pathway activation. nih.gov Similar mechanistic studies would be crucial for evaluating the toxicological profile of this compound.
Q & A
Q. What analytical criteria should be applied to distinguish 2-naphthylamine contamination from true metabolic dephenylation in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
